This compound is derived from the spirocyclic structure of 1,4-dioxaspiro[4.4]nonane and features a dimethoxybenzamide moiety. The synthesis and properties of related compounds have been documented in various scientific literature and patents, indicating its relevance in medicinal chemistry and materials science .
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide typically involves several key steps:
The reaction conditions often require careful temperature control and inert atmospheres to maximize yield and purity.
The molecular structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide can be represented as follows:
These structural features contribute to its potential interactions with biological targets.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications or improving its pharmacological properties.
Further studies are necessary to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide include:
These properties influence its handling and application in laboratory settings.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide has potential applications in:
Spirocyclic architectures represent an increasingly privileged structural class in modern drug discovery, offering unique three-dimensional frameworks that address fundamental challenges in developing bioactive molecules. The integration of constrained spirocycles like the 1,4-dioxaspiro[4.4]nonane system with functionalized benzamide units creates hybrid pharmacophores exhibiting enhanced drug-like properties and target specificity. This section examines the dual structural features defining "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide" – the spirocyclic component’s conformational influence and the aromatic domain’s role in molecular recognition.
The 1,4-dioxaspiro[4.4]nonane ring system exemplifies a ketal-protected cyclohexanone derivative where two fused ethylene glycol units bridge a spirocyclic carbon center (C7H12O2, CID 567225) [1]. This scaffold confers distinctive advantages in medicinal chemistry applications:
Conformational Restriction & 3D Complexity: The spiro junction creates out-of-plane vectorality that reduces molecular planarity, enhancing exploration of novel chemical space. This contrasts with flat aromatic systems that dominate high-throughput screening libraries [3] [10]. The quaternary spirocarbon forces peripheral substituents into distinct spatial orientations, potentially improving target complementarity. In glioblastoma therapeutics, structurally analogous spirocycles demonstrated enhanced blood-brain barrier penetration through optimized lipophilicity profiles [7].
Physicochemical Optimization: Spirocycles exhibit improved solubility and reduced crystallinity compared to planar bioisosteres. The 1,4-dioxaspiro[4.4]nonane motif specifically lowers topological polar surface area (TPSA) while maintaining hydrogen-bonding capacity via ether oxygens. These features collectively enhance membrane permeability – evidenced by spirocyclic GLP-1 agonists achieving oral bioavailability previously unattainable with peptide derivatives [8].
Metabolic Stability: The ketal group masks carbonyl functionality, reducing susceptibility to cytochrome-mediated oxidation while retaining potential for pH-dependent hydrolytic release of active metabolites. Derivatives like 1,4-dioxaspiro[4.4]nonan-6-ylmethanol (C8H14O3, 23153-74-4) serve as synthetic intermediates for prodrug strategies targeting sustained release profiles [6].
Table 1: Bioactive Spiro[4.4]nonane Derivatives in Development
Compound | Biological Target | Structural Feature | Research Application |
---|---|---|---|
Sonrotoclax (BGB-11417) | Bcl-2 inhibitor | Spirocyclic pyrazole | Oncology [3] |
Chalcone-spirocycle hybrid ZS44 | SIRT1/p53 pathway modulator | Spiro[3.4]octane core | Glioblastoma therapy [7] |
JTK-052 (Delgocitinib) | JAK inhibitor | Spiro[carbazole-3,3′-pyrrolidine] | Dermatological inflammation [3] |
The 3,4-dimethoxybenzamide moiety in the subject compound exemplifies strategic aromatic substitution for optimized target engagement. This domain contributes critical pharmacophoric elements:
Electronic Modulation & H-Bonding: The ortho-methoxy group adjacent to the amide carbonyl influences resonance, subtly altering electron density to strengthen amide H-bond donation capacity. Meanwhile, meta-methoxy substituents provide steric guidance for ring positioning without significant electronic perturbation. In kinase inhibitors, such substitution patterns differentiate ATP-competitive binding from allosteric modulation [7].
Selectivity via Hydrophobic Pocket Occupation: The 3,4-dimethoxy pattern creates a dipolar hydrophobic moment complementary to aryl-binding pockets in numerous targets. Spirocyclic somatostatin receptor agonists exploit analogous motifs for subtype selectivity, where methoxy positioning determines SSTR2 vs. SSTR5 preference [5]. This specificity is critical for minimizing off-target effects in neurological applications.
Metabolic Resistance: Methylation of phenolic hydroxyls prevents rapid phase II glucuronidation, extending compound half-life. This design strategy proved essential in developing spirocyclic TRPM8 antagonists where unmasked catechols showed <30 min metabolic stability versus >4h for dimethoxy variants [3].
Table 2: Structure-Activity Relationship (SAR) of Methoxy Positioning
Substitution Pattern | Target Engagement | Biological Consequence |
---|---|---|
2,5-Dimethoxy | Moderate serotonin receptor affinity | Psychedelic activity |
3,4,5-Trimethoxy | Tubulin binding enhancement | Antimitotic effects |
3,4-Dimethoxy | Balanced GPCR/kinase selectivity | Neurological/oncological applications |
The strategic fusion of these domains in "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide" creates a molecular architecture with predicted advantages in CNS penetration, metabolic stability, and selective target modulation. The spirocyclic component’s conformational control synergizes with the directionally specific hydrophobic contacts afforded by the dimethoxybenzamide unit, positioning this hybrid scaffold as a versatile template for further optimization across therapeutic areas.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1